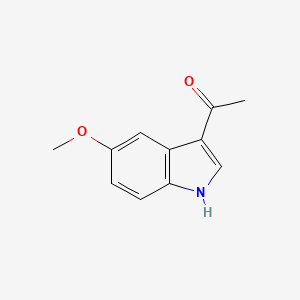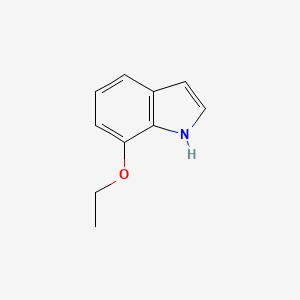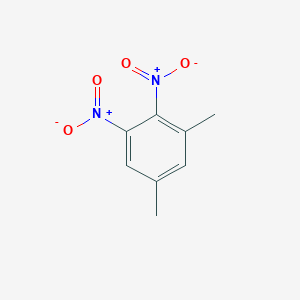
5-(3-Methoxyphenyl)pyridin-2-amine
Übersicht
Beschreibung
“5-(3-Methoxyphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H12N2O . It has a molecular weight of 200.24 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “5-(3-Methoxyphenyl)pyridin-2-amine” consists of a pyridine ring attached to a phenyl ring through a nitrogen atom . The phenyl ring has a methoxy group attached to it .Physical And Chemical Properties Analysis
“5-(3-Methoxyphenyl)pyridin-2-amine” is a solid at room temperature . It has a molecular weight of 200.24 and a molecular formula of C12H12N2O .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
5-(3-Methoxyphenyl)pyridin-2-amine has been utilized in organic synthesis. For instance, in a study by Fischer, Heckl, & Werner (1971), (Methoxyphenylcarbene)pentacarbonylchromium(0) reacts with primary amines to yield aminophenylcarbene complexes. This demonstrates the compound's utility in forming organometallic complexes.
Synthesis of Novel Derivatives
In the field of medicinal chemistry, 5-(3-Methoxyphenyl)pyridin-2-amine is a precursor for synthesizing various derivatives with potential biological activities. A study by Kaping et al. (2016) showcases the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of this compound in creating diverse molecular structures.
Fluorescence Studies for Antitumor Applications
The compound has been studied for its fluorescence properties in the context of antitumor applications. Castanheira (2015) investigated fluorescent N-(2 and 3-methoxyphenyl) thieno[3, 2-b]pyridin-7-amines, which showed potential as antitumor agents, emphasizing its relevance in oncological research.
Catalysis Research
5-(3-Methoxyphenyl)pyridin-2-amine has also been explored in catalysis research. For example, Nyamato, Ojwach, & Akerman (2015) discussed the synthesis of (imino)pyridine palladium(II) complexes, which act as selective catalysts in ethylene dimerization, indicating the compound's significance in industrial chemistry.
Photophysical and Biological Studies
The compound's derivatives have been investigated for their photophysical properties and potential biological applications. Rodrigues et al. (2017) studied magnetoliposomes as carriers for antitumor thieno[3,2-b]pyridin-7-arylamines, demonstrating its applicability in drug delivery and oncology.
Safety and Hazards
The safety data for “5-(3-Methoxyphenyl)pyridin-2-amine” indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319, indicating that it causes skin and eye irritation .
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYHJYCQMANHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602412 | |
| Record name | 5-(3-Methoxyphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893738-18-6 | |
| Record name | 5-(3-Methoxyphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




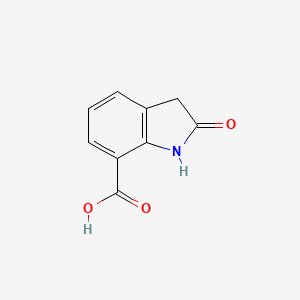
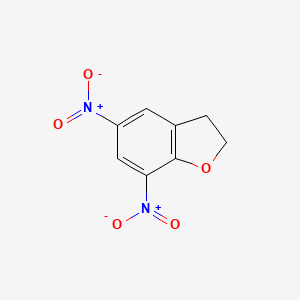
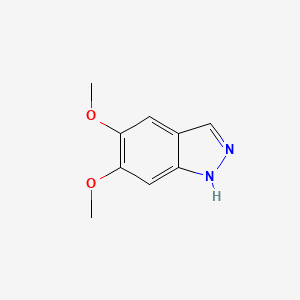
![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)
